REACTION_CXSMILES
|
[OH-].[Na+:2].[CH2:3]([CH2:15][NH2:16])[CH2:4][C:5]([P:11]([OH:14])([OH:13])=[O:12])([P:7]([OH:10])([OH:9])=[O:8])[OH:6]>C(O)C.O>[CH2:3]([CH2:15][NH2:16])[CH2:4][C:5]([P:7]([O-:9])([OH:10])=[O:8])([P:11]([OH:14])([OH:13])=[O:12])[OH:6].[Na+:2] |f:0.1,5.6|
|
Name
|
solution
|
Quantity
|
41.1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
8.9 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20.1 mmol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
5g
|
Quantity
|
20.1 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring for about 15 hours until the of pH of the liquid phase
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 ml flask was fitted with a mechanical stirrer
|
Type
|
FILTRATION
|
Details
|
the solid material was filtered
|
Type
|
WASH
|
Details
|
washed with absolute ethanol
|
Type
|
CUSTOM
|
Details
|
dried overnight in a vacuum oven (10-15 mmHg, ambient temperature)
|
Duration
|
8 (± 8) h
|
Reaction Time |
15 h |
Name
|
sodium alendronate
|
Type
|
product
|
Smiles
|
C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.[Na+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |